

Spectral data comparison of N-Methyl-1-phenylpiperidin-4-amine from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-1-phenylpiperidin-4-amine*

Cat. No.: *B3375152*

[Get Quote](#)

A Comparative Guide to the Spectral Data of Phenylpiperidinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of spectral data for N-substituted phenylpiperidin-4-amine derivatives. The primary focus of this analysis is **N-Methyl-1-phenylpiperidin-4-amine** (CAS No. 1071751-69-3). However, a comprehensive search for publicly available spectral data from multiple suppliers for this specific compound yielded limited results. While suppliers like Enamine offer the compound, detailed spectral data for direct comparison is not readily accessible in public databases.

To provide a valuable and data-rich comparison, this guide will focus on the closely related and more extensively characterized isomer, 1-methyl-N-phenylpiperidin-4-amine (CAS No. 22261-94-5). This compound shares the same molecular formula ($C_{12}H_{18}N_2$) and molecular weight (190.28 g/mol) but differs in the placement of the methyl and phenyl groups. In the target compound, the phenyl group is on the piperidine nitrogen and the methyl group is on the exocyclic amine. In the isomer analyzed below, the methyl group is on the piperidine nitrogen, and the phenyl group is on the exocyclic amine.

This guide will present available spectral data for 1-methyl-N-phenylpiperidin-4-amine from various sources, detail the experimental protocols for acquiring such data, and provide a logical workflow for spectral data comparison.

Data Presentation: Spectral Data of 1-methyl-N-phenylpiperidin-4-amine

The following tables summarize the available spectral data for 1-methyl-N-phenylpiperidin-4-amine from different sources.

Table 1: Infrared (IR) Spectroscopy Data

Supplier/Source	Technique	Key Bands (cm ⁻¹)
Alfa Aesar	FTIR (KBr)	Data not explicitly detailed in search results, but the spectrum is available on SpectraBase. [1]
Alfa Aesar	ATR-IR	Data not explicitly detailed in search results, but the spectrum is available on SpectraBase. [1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Supplier/Source	Technique	Chemical Shifts (ppm)
Wiley-VCH	¹³ C NMR	Specific chemical shift data is not readily available in the search results, though its existence is noted. [1]

Table 3: Mass Spectrometry (MS) Data

Supplier/Source	Technique	Key Fragments (m/z)
DigiLab GmbH	GC/MS	Specific fragment data is not detailed in the search results, but the availability of a GC/MS spectrum is indicated.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may be adapted based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the analyte.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - The spectrometer is typically operated at a frequency of 400 MHz or higher.
 - Acquire a one-dimensional proton spectrum.
 - Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:

- The spectrometer is operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
- Acquire a proton-decoupled ^{13}C spectrum to obtain single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can take from minutes to several hours.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation (ATR-IR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small amount of the solid or liquid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the absorbance or transmittance spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .

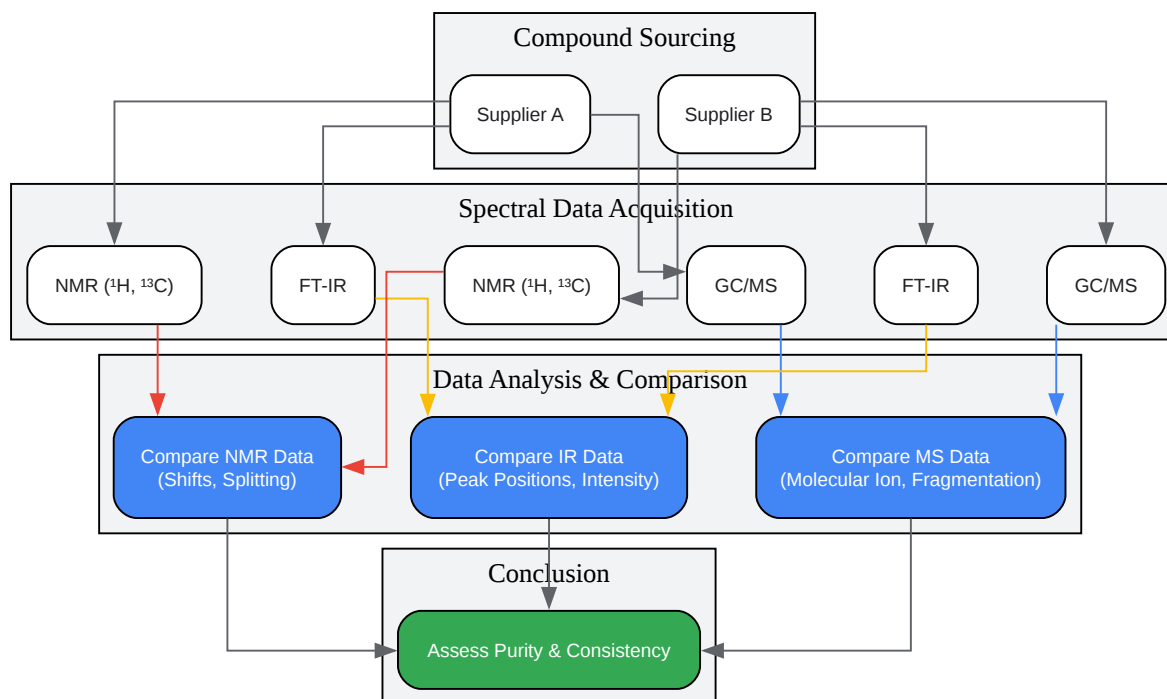
3. Gas Chromatography-Mass Spectrometry (GC/MS)

- Objective: To separate the components of a sample and determine their molecular weight and fragmentation pattern.
- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).
- Transfer the solution to a 2 mL GC vial.
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet, which is heated to vaporize the sample.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.
 - As compounds elute from the column, they enter the mass spectrometer.
 - In the MS, molecules are typically ionized by electron impact (EI), causing them to fragment.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each eluting compound.

Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectral data for a chemical compound from different suppliers.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-N-phenylpiperidin-4-amine | C₁₂H₁₈N₂ | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral data comparison of N-Methyl-1-phenylpiperidin-4-amine from different suppliers]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b3375152#spectral-data-comparison-of-n-methyl-1-phenylpiperidin-4-amine-from-different-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com